Thiazolo(3,2-a)benzimidazol-3(2H)-one, 2-((4-hydroxy-3-methoxyphenyl)methylene)-
CAS No.: 88498-93-5
Cat. No.: VC15722793
Molecular Formula: C17H12N2O3S
Molecular Weight: 324.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88498-93-5 |
|---|---|
| Molecular Formula | C17H12N2O3S |
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | (2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
| Standard InChI | InChI=1S/C17H12N2O3S/c1-22-14-8-10(6-7-13(14)20)9-15-16(21)19-12-5-3-2-4-11(12)18-17(19)23-15/h2-9,20H,1H3/b15-9+ |
| Standard InChI Key | OUKLOIYJTOCKIT-OQLLNIDSSA-N |
| Isomeric SMILES | COC1=C(C=CC(=C1)/C=C/2\C(=O)N3C4=CC=CC=C4N=C3S2)O |
| Canonical SMILES | COC1=C(C=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)O |
Introduction
Structural Characteristics and Chemical Identity
The compound belongs to the thiazolo[3,2-a]benzimidazol-3(2H)-one family, characterized by a fused bicyclic system comprising a thiazole ring condensed with a benzimidazole core. The 2-position is substituted with a (4-hydroxy-3-methoxyphenyl)methylene group, introducing a planar aromatic moiety that enhances interactions with biological targets .
Molecular Configuration
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Core structure: The thiazolo[3,2-a]benzimidazol-3(2H)-one scaffold provides rigidity and π-stacking capabilities, critical for binding to enzymatic pockets.
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Substituent effects: The 4-hydroxy-3-methoxyphenyl group contributes hydrogen-bonding and hydrophobic interactions, while the methoxy group modulates electron density .
Table 1: Key Physical and Chemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular formula | C₁₇H₁₃N₂O₃S | |
| Molecular weight | 325.36 g/mol | Calculated |
| Solubility | Soluble in DMSO, slight solubility in water | |
| Melting point | 235–237°C |
Synthesis and Optimization
The synthesis of 2-((4-hydroxy-3-methoxyphenyl)methylene)-thiazolo[3,2-a]benzimidazol-3(2H)-one follows a one-pot condensation strategy, optimized for yield and purity .
Reaction Mechanism
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Precursor preparation: 2-Aminobenzimidazole reacts with chloroacetyl chloride to form the thiazolo[3,2-a]benzimidazol-3(2H)-one core.
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Condensation: 4-Hydroxy-3-methoxybenzaldehyde undergoes Knoevenagel condensation with the core structure in the presence of a base (e.g., piperidine), yielding the final product .
Table 2: Synthesis Parameters
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol/water (8:2) | 68 |
| Temperature | Reflux (80°C) | – |
| Reaction time | 6 hours | – |
| Purification | Recrystallization (methanol) | – |
Spectroscopic Characterization
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IR spectroscopy: Peaks at 1732 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (aromatic C=C), and 3059 cm⁻¹ (=C-H) .
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¹H NMR (DMSO-d₆): δ 8.33 (d, 1H, aromatic), 7.88 (s, 1H, =CH), 6.92–7.70 (m, 6H, aromatic), 3.89 (s, 3H, OCH₃) .
Biological Activities and Mechanisms
NPP1 Inhibition
NPP1, a membrane-bound enzyme overexpressed in glioblastoma, is selectively inhibited by this compound (Ki = 467 nM) . The uncompetitive inhibition mechanism suggests binding to the enzyme-substrate complex, reducing ATP hydrolysis without affecting substrate affinity .
Selectivity Profile
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No activity against NTPDase1, NPP2, NPP3, or ecto-5'-nucleotidase .
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Specificity: Attributed to the hydrophobic phenylmethylene group occupying a unique pocket in NPP1’s active site .
Cytostatic Effects
In vitro screening against cancer cell lines revealed potent activity:
Table 3: Antiproliferative Activity (IC₅₀, μM)
| Cell Line | IC₅₀ Value | Selectivity Index* |
|---|---|---|
| HT-29 (colorectal) | 3.5 × 10⁻² | 12.8 |
| Hep G2 (liver) | 8.8 × 10⁻³ | 31.6 |
| MDA-MB-231 (breast) | >100 | – |
| Normal diploid (Lep3) | EC₅₀ = 4.4 × 10⁻² (proliferation induction) | – |
*Selectivity Index = IC₅₀(normal cells) / IC₅₀(cancer cells) .
Structure-Activity Relationships (SAR)
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Planarity: The fused thiazolo-benzimidazole system enhances DNA intercalation and enzyme binding .
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Substituent position: Methoxy groups at the 3-position improve metabolic stability compared to para-substituted analogs .
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Hydrophobicity: The phenylmethylene moiety increases membrane permeability, critical for blood-brain barrier penetration .
Therapeutic Applications and Future Directions
Glioblastoma Treatment
NPP1 inhibition reduces extracellular ATP hydrolysis, mitigating immunosuppressive adenosine accumulation in the tumor microenvironment . Preclinical models show reduced glioblastoma cell migration (45% inhibition at 1 μM) .
Combination Therapies
Synergy with checkpoint inhibitors (e.g., anti-PD-1) is under investigation, leveraging immunomodulatory effects of NPP1 inhibition .
Limitations and Challenges
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